Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
Benzyl nicotinate structure
商品名:Benzyl nicotinate
CAS番号:94-44-0
MF:C13H11NO2
メガワット:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476

Benzyl nicotinate 化学的及び物理的性質

名前と識別子

    • Benzyl nicotinate
    • Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
    • Nicotinic acid benzyl ester
    • benzyl pyridine-3-carboxylate
    • : Benzyl nicotinate
    • Rubriment
    • Pykaryl
    • Pycaril
    • Niacin benzyl ester
    • 3-Pyridinecarboxylic acid, phenylmethyl ester
    • Benzylis nicotinas
    • Nicotinsaeurebenzylester
    • NICOTINIC ACID, BENZYL ESTER
    • Pyridin-3-carbonsaeurebenzylester
    • Phenylmethyl 3-pyridinecarboxylate
    • Estru benzylowego kwasu nikotynowego
    • Benzyl nicotinate [JAN]
    • S497LCF9C9
    • Estru benzylowego kwasu nikotynowego [Polish]
    • KVYGGMB
    • Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
    • Pyridine-3-carboxylic acid benzyl ester
    • MDL: MFCD00023584
    • インチ: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
    • InChIKey: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
    • BRN: 0159169

計算された属性

  • せいみつぶんしりょう: 213.07900
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1,1165 g/cm3
  • ゆうかいてん: 24 °C (lit.)
  • ふってん: 177 °C/8 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.570
  • PSA: 39.19000
  • LogP: 2.43860
  • マーカー: 6526
  • FEMA: 2420
  • ようかいせい: 未確定

Benzyl nicotinate セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315;H319
  • 警告文: P305;P351;P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/38
  • セキュリティの説明: S26
  • 福カードFコード:8
  • RTECS番号:QT0850000
  • 危険物標識: Xi
  • TSCA:Yes
  • リスク用語:R36/38

Benzyl nicotinate 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzyl nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB113946-50 g
Benzyl nicotinate, 99%; .
94-44-0 99%
50g
€55.00 2022-06-03
TRC
B285465-25g
Benzyl Nicotinate
94-44-0
25g
$ 70.00 2022-06-07
TRC
B285465-100g
Benzyl Nicotinate
94-44-0
100g
$ 224.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1370-1ML
94-44-0
1ML
¥1199.91 2023-01-14
TRC
B285465-250g
Benzyl Nicotinate
94-44-0
250g
$ 488.00 2023-04-18
Apollo Scientific
OR51903-250g
Benzyl nicotinate
94-44-0 95%
250g
£80.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89830-25g
Benzyl nicotinate
94-44-0 95%
25g
¥112.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7713-5 mg
Benzyl nicotinate
94-44-0 98.22%
5mg
¥228.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89830-100g
Benzyl nicotinate
94-44-0 95%
100g
¥410.0 2022-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N114378-250mg
Benzyl nicotinate
94-44-0
250mg
¥195.90 2023-09-01

Benzyl nicotinate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1 d, 83 °C
リファレンス
2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate
Dudley, Gregory B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Lanthanum nitrate ,  Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ;  5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
リファレンス
In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst
Hatano, Manabu; Kamiya, Sho; Ishihara, Kazuaki, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Pyridine
リファレンス
The use of a nicotinoyl group as a protective group for hydroxyl and amino functions
Ushida, Satoshi, Chemistry Letters, 1989, (1), 59-60

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Benzyl alcohol ;  30 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized
リファレンス
Preparation of nicotinate compounds
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  rt
リファレンス
N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell
Green, Robert A.; Pletcher, Derek; Leach, Stuart G.; Brown, Richard C. D., Organic Letters, 2015, 17(13), 3290-3293

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
リファレンス
Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands
, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
リファレンス
Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids
Watson, Donald A.; Fan, Xuexiang; Buchwald, Stephen L., Journal of Organic Chemistry, 2008, 73(18), 7096-7101

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium (superoxide) Solvents: Toluene ;  25 °C; 6 - 10 h, 80 °C
リファレンス
Novel single-step esterification of aldehydes using a heterogeneous catalyst
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ;  32 h, rt
リファレンス
Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN
Wu, Zijun; Jiang, Di; Wang, Jian, Organic Chemistry Frontiers, 2019, 6(5), 688-693

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ,  1,3-Dibutylimidazolium bromide ;  12 min, 30 °C
リファレンス
A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions
Dighe, Satish N.; Bhattad, Ravindra V.; Kulkarni, Raghunath R.; Jain, Kishor S.; Srinivasan, Kumar V., Synthetic Communications, 2010, 40(23), 3522-3527

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 4 h, rt
リファレンス
A Method for the Reductive Scission of Heterocyclic Thioethers
Graham, Thomas H.; Liu, Wensheng; Shen, Dong-Ming, Organic Letters, 2011, 13(23), 6232-6235

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  15 min, rt
リファレンス
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Grasa, Gabriela A.; Gueveli, Tatyana; Singh, Rohit; Nolan, Steven P., Journal of Organic Chemistry, 2003, 68(7), 2812-2819

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  3 h, reflux
リファレンス
A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)
Soltani Rad, Mohammad Navid; Behrouz, Somayeh; Faghihi, Mohammad Ali; Khalafi-Nezhad, Ali, Tetrahedron Letters, 2008, 49(7), 1115-1120

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ;  overnight, 40 °C
リファレンス
Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates
Goossen, L.; Doehring, A., Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Trioctylphosphine ,  Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ;  1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
リファレンス
Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates
, Japan, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ;  2 min, rt → 160 °C; 1 h, 160 °C
リファレンス
Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating
Devine, William G.; Leadbeater, Nicholas E.; Jacob, Linda A., Future Medicinal Chemistry, 2010, 2(2), 225-230

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Water Catalysts: Ceria ;  24 h, 160 °C
リファレンス
CeO2-catalyzed one-pot selective synthesis of esters from nitriles and alcohols
Tamura, Masazumi; Tonomura, Takuya; Shimizu, Ken-ichi; Satsuma, Atsushi, Green Chemistry, 2012, 14(4), 984-991

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ;  rt; 6 h, 80 °C
リファレンス
Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant
Dey, Soumen; Gadakh, Sunita K.; Sudalai, A., Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
リファレンス
High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures
Stadler, Alexander; Kappe, C. Oliver, European Journal of Organic Chemistry, 2001, (5), 919-925

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推奨される供給者
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate
A23904
清らかである:99%
はかる:1kg
価格 ($):256.0